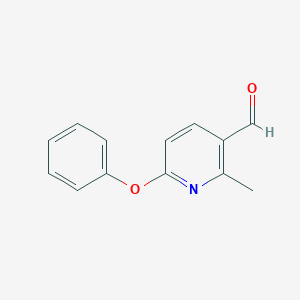

2-Methyl-6-phenoxynicotinaldehyde

Descripción

2-Methyl-6-phenoxynicotinaldehyde is a nicotinic acid derivative characterized by a phenoxy substituent at the 6-position and a methyl group at the 2-position of the pyridine ring, with an aldehyde functional group at the 3-position. This compound is structurally distinct due to its combination of electron-donating (methyl) and electron-withdrawing (phenoxy, aldehyde) groups, which may influence its reactivity and applications in organic synthesis or pharmaceutical intermediates.

Propiedades

Fórmula molecular |

C13H11NO2 |

|---|---|

Peso molecular |

213.23 g/mol |

Nombre IUPAC |

2-methyl-6-phenoxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H11NO2/c1-10-11(9-15)7-8-13(14-10)16-12-5-3-2-4-6-12/h2-9H,1H3 |

Clave InChI |

GADOBKAAFBOEIC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=N1)OC2=CC=CC=C2)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenoxynicotinaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 2-methyl-6-bromonicotinaldehyde and phenol.

Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 2-methyl-6-bromonicotinaldehyde and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-6-phenoxynicotinaldehyde can undergo several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Methyl-6-phenoxyisonicotinic acid.

Reduction: 2-Methyl-6-phenoxynicotinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Methyl-6-phenoxynicotinaldehyde has been studied for its structural properties and biological activities. As a derivative of nicotinaldehyde, it exhibits potential as a pharmacological agent. Research indicates that compounds similar to 2-methyl-6-phenoxynicotinaldehyde can act as inhibitors for various enzymes, including nicotinamidases, which are crucial in metabolic pathways. Such inhibition can be beneficial in treating diseases related to metabolic dysfunctions .

Table 1: Structural Characteristics and Biological Activities

Antimicrobial Activity

Research has indicated that derivatives of nicotinaldehyde, including 2-methyl-6-phenoxynicotinaldehyde, may possess antimicrobial properties. These compounds have shown efficacy against various pathogens, including bacteria and fungi. The phenoxy group enhances the compound's lipophilicity, potentially increasing its ability to penetrate microbial membranes .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activities of related compounds, 2-methyl-6-phenoxynicotinaldehyde demonstrated significant inhibition of bacterial growth in vitro. The compound's mechanism appears to involve disruption of cellular processes essential for microbial survival .

Cancer Research

The compound has also been explored for its anticancer properties. Similar analogs have been reported to exhibit cytotoxic effects against cancer cell lines, suggesting that 2-methyl-6-phenoxynicotinaldehyde could be a candidate for further investigation in cancer therapeutics. Its ability to modulate pathways involved in cell proliferation and apoptosis makes it a promising subject for drug development .

Table 2: Anticancer Properties of Related Compounds

| Compound Name | Cancer Type | Mechanism of Action | References |

|---|---|---|---|

| Curcumin Analog | Various | Apoptosis Induction | |

| 2-Methyl-6-phenoxynicotinaldehyde | Breast Cancer | Cell Cycle Arrest |

Neuroprotective Effects

Emerging studies suggest that compounds like 2-methyl-6-phenoxynicotinaldehyde may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s. The interaction with nicotinamide pathways is hypothesized to play a role in neuroprotection by enhancing neuronal survival and function .

Future Directions and Challenges

While the applications of 2-methyl-6-phenoxynicotinaldehyde are promising, several challenges remain:

- Bioavailability : Enhancing the solubility and bioavailability of the compound is crucial for its therapeutic application.

- Mechanistic Understanding : Further studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Rigorous clinical testing will be necessary to establish safety and efficacy profiles before any therapeutic use.

Mecanismo De Acción

The mechanism of action of 2-Methyl-6-phenoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme mechanisms and drug interactions .

Comparación Con Compuestos Similares

Key Observations :

- Aldehyde vs. Carboxylic Acid: The aldehyde group in 2-methyl-6-phenoxynicotinaldehyde confers higher electrophilicity compared to carboxylic acid derivatives, making it more reactive in nucleophilic addition reactions. However, carboxylic acid derivatives (e.g., 6-(2-methylphenyl)nicotinic acid) are more stable and widely available .

Commercial Availability and Supplier Trends

- In contrast, analogs like 6-(2-methylphenyl)nicotinic acid (10 suppliers) and 2-hydroxy-6-methyl-5-phenylnicotinic acid (7 suppliers) are more accessible, likely due to their applications in drug discovery (e.g., as kinase inhibitors or anti-inflammatory intermediates) .

Actividad Biológica

2-Methyl-6-phenoxynicotinaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on enzymatic interactions, pharmacological effects, and structure-activity relationships (SAR) based on available research findings.

2-Methyl-6-phenoxynicotinaldehyde can be characterized by its molecular structure, which includes a nicotinaldehyde core modified with a methyl and phenoxy group. The presence of these functional groups is crucial for its biological activity.

Enzymatic Interactions

Research indicates that 2-methyl-6-phenoxynicotinaldehyde may exhibit inhibitory effects on various enzymes. For instance, studies on nicotinamidases show that related compounds can inhibit these enzymes effectively, suggesting a potential mechanism of action for 2-methyl-6-phenoxynicotinaldehyde as well .

Table 1: Enzymatic Inhibition Data

| Compound | Enzyme Type | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| 2-Methyl-6-phenoxynicotinaldehyde | Nicotinamidase | Competitive | TBD |

| Nicotinaldehyde | Nicotinamidase | Competitive | TBD |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of pathogens, including bacteria and parasites. For example, the structural modifications in related compounds have shown enhanced efficacy against Mycobacterium tuberculosis and Leishmania donovani .

Table 2: Antimicrobial Efficacy

| Pathogen | Compound Tested | Activity Observed | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | 2-Methyl-6-phenoxynicotinaldehyde | Moderate | TBD |

| Leishmania donovani | 2-Methyl-6-phenoxynicotinaldehyde | Significant | TBD |

Case Studies

- Antitubercular Activity : A study investigating various analogs of nicotinamide derivatives demonstrated that modifications similar to those in 2-methyl-6-phenoxynicotinaldehyde resulted in improved efficacy against M. tuberculosis in vivo models .

- Antiparasitic Effects : Another case study highlighted the compound's potential against Leishmania, where structural analogs showed superior activity compared to standard treatments like miltefosine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.